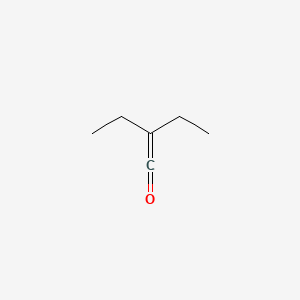

1-Buten-1-one, 2-ethyl-

Description

Historical Context of Research on α,β-Unsaturated Ketones

The study of α,β-unsaturated carbonyl compounds, a class that includes ketones like 1-Buten-1-one, 2-ethyl-, has been a cornerstone of organic chemistry for over a century. rsc.org These compounds are characterized by a carbon-carbon double bond conjugated to a carbonyl group. wikipedia.org This arrangement of alternating double and single bonds results in a unique electronic structure, leading to characteristic reactivity. rsc.org

Early research, dating back to the late 19th century with the work of chemists like Arthur Michael, focused on the distinct reactivity of these compounds. rsc.org The discovery of the Michael addition, a conjugate addition reaction where a nucleophile attacks the β-carbon of an α,β-unsaturated carbonyl compound, was a pivotal moment. rsc.orgwikipedia.org This reaction, and others like it, demonstrated that the reactivity of these molecules was not limited to the carbonyl carbon, a finding that greatly expanded their synthetic utility. wikipedia.orgncert.nic.in

Throughout the 20th century, research on α,β-unsaturated ketones flourished. acs.org The development of spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, allowed for detailed structural elucidation and a deeper understanding of their electronic properties. acs.org Synthetic methodologies also advanced, with the development of reactions like the aldol (B89426) condensation, which provides a direct route to α,β-unsaturated ketones from simpler aldehydes and ketones. wikipedia.orgncert.nic.in

Significance and Scope of Research on 1-Buten-1-one, 2-ethyl-

While the broader class of α,β-unsaturated ketones has been extensively studied, research specifically on 1-Buten-1-one, 2-ethyl- is more niche. Its significance lies in its role as a model compound for understanding the influence of alkyl substitution on the reactivity and properties of the enone system. The ethyl group at the α-position introduces steric and electronic effects that can modulate the reactivity of both the carbonyl group and the carbon-carbon double bond.

The scope of research on 1-Buten-1-one, 2-ethyl- encompasses its synthesis, characterization, and exploration of its chemical behavior. It serves as a valuable intermediate in organic synthesis, providing a building block for the construction of more complex molecules. ontosight.ai The presence of both a reactive alkene and a carbonyl group allows for a variety of chemical transformations. ontosight.ai

Current State of the Art in 1-Buten-1-one, 2-ethyl- Research

Current research involving α,β-unsaturated ketones is highly interdisciplinary, with applications in materials science and medicinal chemistry. ontosight.ainih.gov While specific studies on 1-Buten-1-one, 2-ethyl- are not as prevalent as those on simpler enones, the fundamental knowledge gained from its study contributes to these broader fields. For instance, understanding the factors that influence the susceptibility of the double bond to polymerization is relevant to the development of new polymers. wikipedia.org

Modern research efforts continue to refine synthetic methods for producing α,β-unsaturated ketones, including catalytic and atom-economical approaches like carbonylation reactions. rsc.org Additionally, computational studies are increasingly used to predict the reactivity and spectral properties of these molecules, complementing experimental findings.

Physicochemical Properties and Spectroscopic Data

The fundamental properties of 1-Buten-1-one, 2-ethyl- have been characterized through various analytical techniques. These data are crucial for its identification and for predicting its behavior in chemical reactions.

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| CAS Registry Number | 24264-08-2 |

| IUPAC Name | 2-ethylbut-1-en-1-one |

| Ionization Energy | 8.24 eV |

Data sourced from PubChem and NIST Chemistry WebBook. nih.govnist.gov

Spectroscopic data provides a more detailed picture of the molecule's structure.

| Spectroscopy | Data |

| GC-MS | Spectrum available from John Wiley & Sons, Inc. |

| Vapor Phase IR | Spectrum available from John Wiley & Sons, Inc. |

Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

24264-08-2 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

InChI |

InChI=1S/C6H10O/c1-3-6(4-2)5-7/h3-4H2,1-2H3 |

InChI Key |

NWXORMWIWGSYJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C=O)CC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 1 Buten 1 One, 2 Ethyl

Established Synthetic Routes to 1-Buten-1-one, 2-ethyl-

The synthesis of 1-Buten-1-one, 2-ethyl-, an organic compound with the molecular formula C₆H₁₀O, can be approached through several established synthetic strategies in organic chemistry. nist.govnih.gov These methods primarily include condensation reactions and olefination strategies, with ongoing research into novel catalyst systems to improve efficiency and selectivity.

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that can be utilized to construct the backbone of 1-Buten-1-one, 2-ethyl-. nih.gov The reaction involves the nucleophilic addition of an enolate to a carbonyl compound, followed by dehydration to yield an α,β-unsaturated ketone. semanticscholar.org

A plausible route to a precursor of 1-Buten-1-one, 2-ethyl- is the self-condensation of butanal. In this reaction, a molecule of butanal is deprotonated at the α-carbon by a base to form an enolate. This enolate then attacks the carbonyl carbon of a second butanal molecule to form a β-hydroxy aldehyde, specifically 2-ethyl-3-hydroxyhexanal. chemicalbook.comsigmaaldrich.com Subsequent dehydration of this aldol adduct under heating can lead to the formation of an α,β-unsaturated aldehyde. stenutz.eu While the more thermodynamically stable product of this dehydration is typically 2-ethyl-2-hexenal, specific control of reaction conditions could potentially favor the formation of the less substituted alkene, which upon oxidation would yield the target ketone. rsc.orgwikipedia.orgcopoldb.jp

The industrial synthesis of 2-ethyl-1-butanol, a related C6 compound, proceeds through the aldol condensation of acetaldehyde (B116499) and butyraldehyde, followed by hydrogenation, highlighting the utility of this approach for constructing the required carbon skeleton. fishersci.comsigmaaldrich.com

| Catalyst | Reaction Conditions | Butanal Conversion (%) | 2-Ethyl-2-hexenal Selectivity (%) | Reference |

| KF-γ-Al₂O₃ | 120°C, 6 h | 99.0 | 99.1 | rsc.org |

| Pd/TiO₂ | 400°C (reduction) | 95.4 | 99.9 (for 2-ethylhexanal) | nih.gov |

| Ni/Ce-Al₂O₃ | 170°C, 4.0 MPa, 8 h | 100 | 66.9 (for 2-ethylhexanol) | google.com |

| H₄SiW₁₂O₄₀/SiO₂ | Not specified | 90.4 | 89.2 | wikipedia.org |

| [HSO₃-b-N(Et)₃]p-TSA | 393 K, 6 h | 89.7 | 87.8 | guidechem.com |

Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, provide powerful and versatile methods for the synthesis of alkenes with a high degree of control over the double bond's position. acs.orgwikipedia.orgnih.gov

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). semanticscholar.orggoogle.com For the synthesis of 1-Buten-1-one, 2-ethyl-, a conceivable approach would involve the reaction of propanal with a phosphonium (B103445) ylide derived from 2-butanone. The ylide, generated by treating the corresponding phosphonium salt with a strong base, would act as the nucleophile, attacking the carbonyl carbon of propanal. acs.org The resulting oxaphosphetane intermediate would then collapse to form the desired α,β-unsaturated ketone and triphenylphosphine (B44618) oxide. semanticscholar.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. google.comsigmaaldrich.com This method often offers advantages such as higher E-selectivity for the resulting alkene and easier removal of the phosphate (B84403) byproduct. wikipedia.org In the context of synthesizing 1-Buten-1-one, 2-ethyl-, the HWE reaction would involve reacting propanal with the anion of a phosphonate ester, such as diethyl (2-oxobutyl)phosphonate. The phosphonate carbanion, being more nucleophilic than the corresponding Wittig ylide, can react efficiently with aldehydes. chemicalbook.comgoogle.com

The development of novel and efficient catalyst systems is crucial for the selective synthesis of α,β-unsaturated carbonyl compounds. For the aldol condensation of butanal, a key step in a potential synthesis of 1-Buten-1-one, 2-ethyl-, various solid acid and base catalysts have been investigated to replace traditional homogeneous catalysts.

Solid base catalysts, such as KF-γ-Al₂O₃, have shown high activity and selectivity for the self-condensation of n-butyraldehyde to 2-ethyl-2-hexenal. rsc.orgwikipedia.org The synergistic effect between the basic sites of KF and the Lewis acidic sites of γ-Al₂O₃ is believed to be responsible for the high catalytic performance. rsc.org Similarly, catalysts with both acidic and basic properties, such as titania (TiO₂) and ceria-zirconia supported copper catalysts, have been shown to be effective for the condensation of aldehydes and alcohols.

For the direct synthesis of 2-ethylhexanal (B89479) from n-butanal, a bifunctional catalyst system, such as Pd/TiO₂, can facilitate both the aldol condensation and subsequent selective hydrogenation in a single pot. nih.gov While these catalysts are optimized for the production of a related isomer, the principles of their design, particularly the tuning of acid-base properties, could be adapted for the selective synthesis of 1-Buten-1-one, 2-ethyl-.

Reaction Mechanism Elucidation in 1-Buten-1-one, 2-ethyl- Synthesis

Understanding the reaction mechanism is paramount for optimizing synthetic routes and developing more efficient catalysts. This section explores the kinetic studies and spectroscopic interrogation of intermediates relevant to the formation of 1-Buten-1-one, 2-ethyl-.

Kinetic studies provide valuable insights into the rate-determining steps and the influence of various parameters on the reaction outcome. While specific kinetic data for the formation of 1-Buten-1-one, 2-ethyl- is not extensively documented, studies on the aldol condensation of butanal offer relevant information.

The kinetics of the aldol condensation of butanal in an alkaline medium have been evaluated, with different kinetic models being compared to elucidate the relative rates of the individual reaction steps. nist.gov These models consider the formation of the carbanion intermediate and its subsequent reaction. Furthermore, the kinetics of the acid-catalyzed aldol condensation of butanal have been investigated, revealing information about the reaction order with respect to the aldehyde and the effective H+ rate order. google.com The initial rates of this reaction have been measured under various conditions. google.com

For the gas-phase aldol condensation of n-butanal, kinetic data has been collected, showing a reaction order of approximately 0.75 in butanal. In the biphasic aldol condensation of n-butyraldehyde catalyzed by aqueous sodium hydroxide, the reaction has been confirmed to be pseudo-first-order. These kinetic investigations, although focused on the formation of the isomeric product 2-ethyl-2-hexenal, provide a foundational understanding of the initial C-C bond formation step that would also be involved in the synthesis of 1-Buten-1-one, 2-ethyl-.

Spectroscopic techniques are indispensable for the identification and characterization of transient intermediates in a reaction sequence, thereby providing direct evidence for a proposed mechanism.

In the context of condensation reactions, intermediates such as enolates and β-hydroxy aldehydes are expected. The formation of the enolate from butanal under basic conditions is a key initial step. chemicalbook.com While direct spectroscopic observation of this specific enolate in the reaction mixture can be challenging due to its reactivity, its formation is a well-established principle in organic chemistry. stenutz.eu The subsequent β-hydroxy aldehyde intermediate, 2-ethyl-3-hydroxyhexanal, is a more stable species that could potentially be characterized by techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Green Chemistry Approaches to 1-Buten-1-one, 2-ethyl- Synthesis

Green chemistry principles, such as waste prevention, atom economy, and the use of less hazardous chemical syntheses, are paramount in the development of sustainable chemical processes. For a molecule like 1-Buten-1-one, 2-ethyl-, which can likely be synthesized through traditional methods such as the Claisen-Schmidt condensation, the application of green chemistry can offer significant advantages. These include the reduction of volatile organic solvents, the use of recyclable catalysts, and milder reaction conditions.

A significant stride towards greener chemical production is the elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions can lead to higher efficiency, shorter reaction times, and easier product purification.

One of the most plausible and widely studied green methods for the synthesis of α,β-unsaturated ketones is the solvent-free Claisen-Schmidt (crossed-aldol) condensation. nih.gov This reaction typically involves the condensation of an aldehyde and a ketone in the presence of a base. For the synthesis of 1-Buten-1-one, 2-ethyl-, a potential solvent-free approach would involve the reaction of propanal and 2-pentanone.

Recent research has demonstrated the efficacy of solvent-free aldol condensations using solid catalysts or by simple grinding of the reactants. For instance, quantitative yields of α,α′-bis-(substituted-benzylidene)cycloalkanones have been achieved by grinding cycloalkanones with various benzaldehydes in the presence of solid sodium hydroxide. nih.gov This method's success with a variety of substrates suggests its potential applicability to the synthesis of 1-Buten-1-one, 2-ethyl-.

Another promising solvent-free approach involves the use of microwave irradiation in conjunction with a Lewis acid catalyst. google.com This technique has been shown to afford α,β-unsaturated ketones in good to excellent yields from the reaction of acetals with aryl ketones. google.com The use of microwave heating can significantly accelerate reaction rates, often leading to cleaner reactions with higher yields in a fraction of the time required for conventional heating.

Table 1: Comparison of Solvent-Free Aldol Condensation Methods for Analogous α,β-Unsaturated Ketones

| Catalyst/Method | Reactants | Product | Yield (%) | Reaction Time | Reference |

| Solid NaOH (grinding) | Cycloalkanones and Aryl Aldehydes | α,α′-bis-(substituted-benzylidene)cycloalkanones | 96–98 | 5 min | nih.gov |

| Lewis Acids (Microwave) | Acetals and Aryl Ketones | α,β-Unsaturated Ketones | Good to Excellent | Short | google.com |

| KF-Al2O3 (grinding) | Acetophenone and Aromatic Aldehydes | α,β-Unsaturated Ketones | 94-98 | Room Temp | pressbooks.pub |

The use of sustainable catalysts is another key aspect of green chemistry. Heterogeneous catalysts, in particular, are advantageous as they can be easily separated from the reaction mixture and potentially reused, reducing waste and production costs.

For the synthesis of α,β-unsaturated ketones, a variety of solid acid and base catalysts have been explored. Hβ zeolite, a solid acid catalyst, has been successfully employed in the solvent-free synthesis of α,β-unsaturated ketones from alkynes and aldehydes. ontosight.aiacs.org This tandem reaction proceeds via the hydration of the alkyne to a ketone, followed by condensation with the aldehyde. acs.org The use of a recyclable, non-corrosive solid acid like Hβ zeolite presents a significant green advantage over traditional homogeneous acid or base catalysts.

Another example of sustainable catalysis is the use of KF-Al2O3 as a solid base catalyst for the Claisen-Schmidt condensation under solvent-free conditions. pressbooks.pub This method has been shown to produce α,β-unsaturated ketones in high yields at room temperature, and the catalyst can be recovered and reused. pressbooks.pub

In addition to solid catalysts, the use of greener, more benign catalysts in aqueous media is also a promising approach. For instance, choline (B1196258) hydroxide, a biodegradable and low-toxicity catalyst, has been used for the Claisen–Schmidt condensation in water, yielding α,β-unsaturated ketones efficiently.

Table 2: Examples of Sustainable Catalysts for the Synthesis of Analogous α,β-Unsaturated Ketones

| Catalyst | Reaction Type | Solvent | Key Advantages | Reference |

| Hβ Zeolite | Tandem Hydration/Condensation | Solvent-Free | Recyclable, High Atom Economy | ontosight.aiacs.org |

| KF-Al2O3 | Claisen-Schmidt Condensation | Solvent-Free | Reusable, Mild Conditions | pressbooks.pub |

| Choline Hydroxide | Claisen-Schmidt Condensation | Water | Biodegradable, Low-Toxicity | |

| Sulfated Zirconia | Condensation | Solvent-Free | Solid Superacid, Reusable |

While direct experimental data for the green synthesis of 1-Buten-1-one, 2-ethyl- is not yet available, the successful application of solvent-free methods and sustainable catalysis to the synthesis of analogous α,β-unsaturated ketones provides a strong foundation for the development of environmentally friendly production routes for this compound. Future research in this area would be valuable in expanding the toolkit of green chemistry for the synthesis of fine chemicals.

Chemical Reactivity and Transformation Pathways of 1 Buten 1 One, 2 Ethyl

Nucleophilic Addition Reactions of 1-Buten-1-one, 2-ethyl-

Due to the electronic conjugation between the alkene and the carbonyl group, 1-Buten-1-one, 2-ethyl- can undergo nucleophilic attack at two primary locations: the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-conjugate addition). chemistrysteps.comlibretexts.orglibretexts.org The regioselectivity of the attack is largely dependent on the nature of the nucleophile. libretexts.orglibretexts.orgyoutube.com

Table 1: Representative Michael Donors for Conjugate Addition

| Michael Donor Class | Specific Example | Expected Product Type |

|---|---|---|

| Malonic Esters | Diethyl malonate | 1,5-Dicarbonyl compound |

| β-Ketoesters | Ethyl acetoacetate | 1,5-Dicarbonyl compound |

| Cyanides | Sodium cyanide | β-Cyanoketone |

| Thiols | Thiophenol | β-Thioether ketone |

The reaction of 1-Buten-1-one, 2-ethyl- with organometallic reagents can proceed via either 1,2- or 1,4-addition, with the outcome largely governed by the Hard/Soft Acid/Base (HSAB) principle. masterorganicchemistry.com "Hard" nucleophiles, such as organolithium and Grignard reagents, are highly reactive and tend to favor irreversible, kinetically controlled 1,2-addition to the electrophilic carbonyl carbon. chemistrysteps.comlibretexts.orglibretexts.orgmasterorganicchemistry.com This leads to the formation of tertiary allylic alcohols after acidic workup.

In contrast, "softer" organometallic reagents, most notably organocuprates (Gilman reagents), preferentially undergo 1,4-conjugate addition. libretexts.orgmasterorganicchemistry.com This thermodynamically controlled pathway preserves the carbonyl group while forming a new carbon-carbon bond at the β-position. libretexts.org The resulting enolate intermediate is then protonated to yield a saturated ketone.

Table 2: Regioselectivity of Organometallic Additions

| Organometallic Reagent | Type | Predominant Mode of Addition | Resulting Product Class (after workup) |

|---|---|---|---|

| Alkyl Lithium (e.g., n-BuLi) | Hard | 1,2-Addition | Tertiary Allylic Alcohol |

| Grignard Reagent (e.g., EtMgBr) | Hard | 1,2-Addition | Tertiary Allylic Alcohol |

Cycloaddition Chemistry of 1-Buten-1-one, 2-ethyl-

The carbon-carbon double bond in 1-Buten-1-one, 2-ethyl- can participate in cycloaddition reactions, where it reacts with another π-system to form a cyclic product. These reactions are powerful tools for constructing ring systems with high stereocontrol.

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, 1-Buten-1-one, 2-ethyl- acts as the dienophile ("diene-loving" component). wikipedia.orgmasterorganicchemistry.comlibretexts.org The electron-withdrawing nature of the conjugated carbonyl group activates the C=C double bond, making it more electrophilic and thus a suitable partner for reaction with a conjugated diene. masterorganicchemistry.comlibretexts.org This reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.orglibretexts.org The reaction of 1-Buten-1-one, 2-ethyl- with a diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) ring, forming two new carbon-carbon sigma bonds in the process. libretexts.org The stereochemistry of the dienophile is retained in the product. libretexts.org

The C=C double bond of α,β-unsaturated ketones like 1-Buten-1-one, 2-ethyl- can undergo [2+2] cycloaddition reactions, typically under photochemical conditions, to form cyclobutane (B1203170) rings. acs.orgresearchgate.net This reaction, often referred to as the Paterno-Büchi reaction when involving a carbonyl group, can occur between two molecules of the enone (dimerization) or with another alkene. researchgate.net The reaction is initiated by the photoexcitation of the enone to its triplet or singlet excited state, which then adds to the ground-state alkene. acs.orgresearchgate.net This process is highly valuable for synthesizing complex polycyclic systems, as it allows for the creation of up to four new stereogenic centers in a single step. researchgate.net

Oxidation and Reduction Chemistry of 1-Buten-1-one, 2-ethyl-

The two reactive sites in 1-Buten-1-one, 2-ethyl-, the C=C double bond and the C=O carbonyl group, can be selectively targeted by various oxidizing and reducing agents.

Reduction: The reduction of 1-Buten-1-one, 2-ethyl- can yield several different products depending on the reagent and reaction conditions.

Selective Carbonyl Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) can selectively reduce the carbonyl group to a hydroxyl group, yielding an allylic alcohol, without affecting the C=C double bond.

Selective Alkene Reduction: Catalytic hydrogenation (e.g., H₂ with Pd/C) under controlled conditions can selectively reduce the carbon-carbon double bond, producing the corresponding saturated ketone, 2-ethylbutanone. pearson.com

Complete Reduction: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), or more forcing hydrogenation conditions, can reduce both the carbonyl group and the double bond, resulting in the formation of 2-ethyl-1-butanol. wikipedia.org

Oxidation: The oxidation of 1-Buten-1-one, 2-ethyl- can also be directed to either the alkene or the carbonyl moiety.

Epoxidation: The C=C double bond can be oxidized to form an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting product would be 2-ethyl-2,3-epoxybutanal.

Oxidative Cleavage: Stronger oxidizing agents, such as ozone (O₃) followed by an appropriate workup, or hot, concentrated potassium permanganate (B83412) (KMnO₄), can cleave the C=C double bond. Ozonolysis with a reductive workup (e.g., with dimethyl sulfide) would yield a dicarbonyl compound.

Table 3: Summary of Common Oxidation and Reduction Reactions

| Reaction Type | Reagent | Functional Group Targeted | Primary Product |

|---|---|---|---|

| Reduction | NaBH₄, CeCl₃ (Luche) | Carbonyl (C=O) | Allylic Alcohol |

| Reduction | H₂/Pd-C | Alkene (C=C) | Saturated Ketone |

| Reduction | LiAlH₄ | Both C=C and C=O | Saturated Alcohol |

| Oxidation | m-CPBA | Alkene (C=C) | Epoxide |

Selective Reduction of the Carbonyl Group in 1-Buten-1-one, 2-ethyl-

The selective reduction of the carbonyl group in α,β-unsaturated ketones like 1-Buten-1-one, 2-ethyl-, while leaving the carbon-carbon double bond intact, is a valuable transformation in organic synthesis, yielding allylic alcohols. Achieving this chemoselectivity requires specific reagents that preferentially attack the carbonyl carbon over the β-carbon of the alkene.

A variety of reducing agents have been developed for the 1,2-reduction of enones. These reactions are crucial for the synthesis of allylic alcohols, which are important intermediates in the production of pharmaceuticals and other fine chemicals.

Common Reagents and Methods:

A well-established method for this transformation is the use of 9-borabicyclo[3.3.1]nonane (9-BBN). This sterically hindered borane (B79455) exhibits remarkable selectivity for the carbonyl group in conjugated systems, affording the corresponding allylic alcohol in high yield. acs.org Other notable reagents include certain metal hydrides and catalytic systems. For instance, catalyst-free reductions using agents like ammonium (B1175870) borane (H₃N·BH₃) in solvents such as THF or toluene (B28343) have been shown to be effective for the chemoselective reduction of α,β-unsaturated ketones. rsc.org

Furthermore, catalytic systems involving transition metals such as ruthenium and iridium have demonstrated high efficacy. rsc.orgnih.gov For example, iridium-metal particles on a beta zeolite support can selectively reduce complex α,β-unsaturated ketones to allylic alcohols. nih.gov Zinc-catalyzed reductions using pinacolborane (HBpin) also provide a mild and sustainable method for this conversion, tolerating a wide range of other functional groups. nih.gov

The general transformation is illustrated below:

Scheme 1: Selective reduction of the carbonyl group in 1-Buten-1-one, 2-ethyl- to yield 2-ethylbut-1-en-1-ol.

The table below summarizes some of the reagents used for the selective reduction of the carbonyl group in α,β-unsaturated ketones.

| Reagent/System | Description | Selectivity |

|---|---|---|

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | A sterically hindered borane that selectively reduces the carbonyl group. acs.org | High for 1,2-reduction |

| Ammonium borane (H₃N·BH₃) | A catalyst-free method that provides a green and expedient route to allylic alcohols. rsc.org | High for 1,2-reduction |

| Ir-metal particles on beta zeolite | A heterogeneous catalytic system for the selective reduction of complex enones. nih.gov | High for 1,2-reduction |

| Zn(OAc)₂/HBpin | A mild, zinc-catalyzed system using pinacolborane as the reductant. nih.gov | High for 1,2-reduction |

Oxidative Transformations of the Alkene Moiety of 1-Buten-1-one, 2-ethyl-

The carbon-carbon double bond in 1-Buten-1-one, 2-ethyl- is susceptible to various oxidative transformations. Due to the electron-withdrawing effect of the adjacent carbonyl group, this alkene is considered electron-deficient, which influences its reactivity towards oxidizing agents.

Epoxidation:

The formation of an epoxide (an oxirane ring) from the alkene moiety of an α,β-unsaturated ketone requires specific conditions due to the reduced nucleophilicity of the double bond. While standard epoxidation agents like meta-chloroperoxybenzoic acid (mCPBA) can be used, the reaction is generally slower compared to electron-rich alkenes. libretexts.org More effective methods for electron-deficient alkenes often involve nucleophilic oxidizing agents. For example, the use of hydrogen peroxide in the presence of a base is a common strategy. The reaction proceeds via a Michael-type addition of the hydroperoxide anion to the β-carbon, followed by intramolecular cyclization to form the epoxide. youtube.com

Scheme 2: Epoxidation of 1-Buten-1-one, 2-ethyl- to form 2-ethyl-2-(oxiran-2-yl)butanal.

Dihydroxylation:

Dihydroxylation involves the addition of two hydroxyl groups across the double bond to form a diol. For α,β-unsaturated ketones, this transformation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). The Sharpless asymmetric dihydroxylation, which uses a catalytic amount of OsO₄ with a chiral ligand and a stoichiometric co-oxidant, can produce chiral diols with high enantioselectivity. thieme-connect.comthieme-connect.com To prevent potential side reactions like epimerization at the α-carbon, buffered conditions are often employed. thieme-connect.com

Scheme 3: Dihydroxylation of 1-Buten-1-one, 2-ethyl- to yield 3,4-dihydroxy-2-ethylbutan-1-one.

Oxidative Cleavage (Ozonolysis):

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. Treatment of 1-Buten-1-one, 2-ethyl- with ozone (O₃) followed by a workup procedure will break the double bond, yielding two carbonyl-containing fragments. A reductive workup (e.g., with zinc and water or dimethyl sulfide) will yield an aldehyde and a ketone. vedantu.comdoubtnut.cominfinitylearn.comtardigrade.in Specifically, the ozonolysis of 2-ethylbut-1-ene, a structurally similar compound, yields methanal and pentan-3-one. doubtnut.com Applying this to 1-Buten-1-one, 2-ethyl-, we would expect the formation of formaldehyde (B43269) and 2-ethyl-1-oxobutanal.

Scheme 4: Oxidative cleavage of 1-Buten-1-one, 2-ethyl- via ozonolysis with a reductive workup.

The table below summarizes the oxidative transformations of the alkene moiety.

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Epoxidation | H₂O₂/base, mCPBA | Epoxide |

| Dihydroxylation | OsO₄ (catalytic), NMO; or KMnO₄ (cold, dilute) | Diol |

| Oxidative Cleavage (Ozonolysis) | 1. O₃; 2. Zn/H₂O or (CH₃)₂S (reductive workup) | Aldehyde and Ketone |

Functional Group Interconversions of 1-Buten-1-one, 2-ethyl-

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk For 1-Buten-1-one, 2-ethyl-, both the ketone and the alkene functionalities can be sites for such conversions.

Conjugate Addition (Michael Addition):

A key reaction of α,β-unsaturated carbonyl compounds is the conjugate or 1,4-addition, also known as the Michael addition. In this reaction, a nucleophile adds to the β-carbon of the alkene, driven by the electron-withdrawing nature of the carbonyl group. pressbooks.pubopenstax.orglibretexts.org A wide range of nucleophiles, including amines, thiols, and organometallic reagents like organocuprates (Gilman reagents), can participate in this reaction. openstax.org For example, the reaction with a Gilman reagent, followed by protonation, results in the formation of a new carbon-carbon bond at the β-position and saturation of the original double bond.

Scheme 5: Conjugate addition of a Gilman reagent to 1-Buten-1-one, 2-ethyl-.

Conversion to other Functional Groups:

The carbonyl group itself can be a precursor to other functionalities. For instance, it can be converted to an alcohol through reduction, as discussed previously. It can also undergo reactions such as the Wittig reaction to form a new carbon-carbon double bond, or be converted to an imine or enamine through reaction with primary or secondary amines, respectively. The alkene can be hydrogenated to a saturated ketone, typically using a catalyst like palladium on carbon (Pd/C) with hydrogen gas.

The table below provides an overview of some key functional group interconversions for α,β-unsaturated ketones.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| Alkene (C=C) | R₂CuLi (Gilman reagent) | Alkane (C-C) with new C-C bond at β-position | Conjugate Addition |

| Ketone (C=O) | NaBH₄, LiAlH₄ | Alcohol (C-OH) | Reduction |

| Alkene (C=C) | H₂, Pd/C | Alkane (C-C) | Hydrogenation |

| Ketone (C=O) | R₃P=CR'R'' (Wittig reagent) | Alkene (C=C) | Wittig Reaction |

Polymerization Science and Macromolecular Derivatives of 1 Buten 1 One, 2 Ethyl

Radical Polymerization of 1-Buten-1-one, 2-ethyl-

Radical polymerization is a common method for polymerizing vinyl monomers. The process is initiated by free radicals and proceeds via a chain reaction mechanism. youtube.comyoutube.com4.1.1. Monomer Reactivity Ratios of 1-Buten-1-one, 2-ethyl- in Copolymerization

Monomer reactivity ratios are critical in predicting the composition of copolymers. wikipedia.orgThese ratios, r₁ and r₂, quantify the relative preference of a growing polymer chain to add a monomer of its own kind versus a comonomer. A thorough literature search did not yield any published monomer reactivity ratios for 1-Buten-1-one, 2-ethyl- with any other monomer. The determination of these values would necessitate dedicated experimental studies.

Kinetics and Thermodynamics of 1-Buten-1-one, 2-ethyl- Radical Polymerization

The kinetics of radical polymerization are governed by the rates of initiation, propagation, and termination. Thermodynamic factors, such as the ceiling temperature, also play a crucial role in determining the feasibility of polymerization. Specific kinetic or thermodynamic data for the radical polymerization of 1-Buten-1-one, 2-ethyl- are not available in the current body of scientific literature. While vinyl ketones are known to be polymerizable via radical pathways, the specific impact of the 2-ethyl substituent on the butenone structure has not been documented. rsc.org

Controlled/Living Polymerization of 1-Buten-1-one, 2-ethyl-

Controlled/living polymerization methods provide the ability to synthesize polymers with well-defined molecular weights, low polydispersity, and complex architectures.

RAFT Polymerization of 1-Buten-1-one, 2-ethyl-

Reversible Addition-Fragmentation chain Transfer (RAFT) is a versatile controlled radical polymerization technique. Its applicability to vinyl ketones has been demonstrated, suggesting that 1-Buten-1-one, 2-ethyl- could potentially be a candidate for this method. rsc.orgHowever, there are no specific studies detailing the RAFT polymerization of this particular monomer.

ATRP of 1-Buten-1-one, 2-ethyl-

Atom Transfer Radical Polymerization (ATRP) is another major controlled radical polymerization technique. As with RAFT, its successful application to 1-Buten-1-one, 2-ethyl- would require experimental investigation to determine suitable catalysts and conditions, as no such data is currently available.

Anionic and Cationic Polymerization of 1-Buten-1-one, 2-ethyl-

The electronic character of a monomer is a key determinant for its suitability for ionic polymerization.

Anionic Polymerization: Monomers with electron-withdrawing groups are generally good candidates for anionic polymerization. semanticscholar.orgethernet.edu.etThe ketene (B1206846) group in 1-Buten-1-one, 2-ethyl- could stabilize a propagating anionic center. Indeed, various ketenes are known to undergo anionic polymerization. semanticscholar.orgacs.orgThis suggests that anionic polymerization of 1-Buten-1-one, 2-ethyl- may be feasible, although no specific reports were found.

Cationic Polymerization: Cationic polymerization is typically effective for monomers with electron-donating groups that can stabilize a carbocationic intermediate. libretexts.orgwikipedia.orgWhile the alkene double bond is nucleophilic, the electron-withdrawing nature of the adjacent carbonyl group in 1-Buten-1-one, 2-ethyl- would likely destabilize a propagating cation, making cationic polymerization a less probable pathway for this monomer. libretexts.orgStudies on ketene acetals have shown some success with cationic polymerization, but the reactivity of ketenes themselves in this regard is not well-established. worktribe.comcapes.gov.br

Characterization of Polymers Derived from 1-Buten-1-one, 2-ethyl-

The comprehensive characterization of polymers synthesized from 1-buten-1-one, 2-ethyl-, is essential for understanding the relationship between the polymer's structure and its macroscopic properties. This process involves a suite of analytical techniques aimed at determining the molecular weight, its distribution, and the fine details of the polymer chain's architecture, known as its microstructure.

Microstructure Elucidation of Poly(1-Buten-1-one, 2-ethyl-)

The microstructure of poly(1-buten-1-one, 2-ethyl-) refers to the arrangement of monomer units along the polymer backbone. This includes tacticity, which is the stereochemical arrangement of the side groups. The polymerization of the asymmetric monomer 1-buten-1-one, 2-ethyl-, can lead to different stereochemical configurations. The primary technique for elucidating this detailed structural information is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (13C) and Proton (1H) NMR.

High-resolution NMR spectroscopy can distinguish between different monomer sequences and stereochemical arrangements (tacticity). For poly(1-buten-1-one, 2-ethyl-), the key microstructural features to be determined are:

Tacticity: The relative stereochemistry of the chiral centers formed during polymerization. This can be described in terms of diads (pairs of adjacent monomer units) as either meso (m) or racemo (r), and in terms of triads as isotactic (mm), syndiotactic (rr), or atactic (heterotactic, mr). The chemical shifts of the carbonyl and backbone carbons in the 13C NMR spectrum are particularly sensitive to these arrangements. acs.org

Regioregularity: This refers to the orientation of the monomer units as they add to the growing polymer chain. For a vinyl-type monomer, this can be head-to-tail, head-to-head, or tail-to-tail additions. Deviations from a perfectly regio-regular structure can be identified by unique signals in the NMR spectrum.

Advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to unambiguously assign the signals in the 1H and 13C NMR spectra to specific protons and carbons within the polymer structure. acs.org This detailed assignment is crucial for quantifying the degree of tacticity and identifying any structural irregularities. acs.orgcolab.ws

The following table provides hypothetical 13C NMR data for the analysis of tacticity in poly(1-buten-1-one, 2-ethyl-).

Table 2: Hypothetical 13C NMR Chemical Shift Assignments for Tacticity Analysis of Poly(1-Buten-1-one, 2-ethyl-) in CDCl3 Data is hypothetical and for illustrative purposes. Chemical shifts are relative to a standard.

| Carbon Atom | Triad Sequence | Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | mm (isotactic) | 210.5 |

| mr (heterotactic) | 210.2 | |

| rr (syndiotactic) | 209.9 | |

| Backbone Methylene (-CH2-) | mm (isotactic) | 45.8 |

| mr (heterotactic) | 45.5 | |

| rr (syndiotactic) | 45.1 |

Catalytic Applications and Interactions Involving 1 Buten 1 One, 2 Ethyl

1-Buten-1-one, 2-ethyl- as a Ligand in Coordination Chemistry

Currently, there is a notable absence of specific research detailing the use of 1-Buten-1-one, 2-ethyl- as a ligand in coordination chemistry. The fundamental principles of coordination chemistry involve ligands, which can be any atom, ion, or molecule that donates a pair of electrons to a central metal atom or ion. While the oxygen atom of the carbonyl group and the π-electrons of the carbon-carbon double bond in 1-Buten-1-one, 2-ethyl- could theoretically coordinate with metal centers, specific studies demonstrating such complexes, their synthesis, or their catalytic activity are not documented in available literature.

Role of 1-Buten-1-one, 2-ethyl- in Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While related α,β-unsaturated carbonyl compounds are frequently employed in organocatalytic reactions such as Michael additions and Diels-Alder reactions, there is no specific information available on the role of 1-Buten-1-one, 2-ethyl- in this capacity. The potential for this compound to act as a substrate in organocatalytic transformations exists, but dedicated research on this topic has not been published.

Heterogeneous Catalytic Transformations Utilizing 1-Buten-1-one, 2-ethyl-

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. Common applications include hydrogenations and oxidations. While studies have been conducted on the catalytic transformations of related molecules like 1-butene (B85601) over various solid catalysts, there is a lack of data on reactions specifically utilizing 1-Buten-1-one, 2-ethyl- as a substrate in heterogeneous catalytic systems.

Homogeneous Catalytic Reactions with 1-Buten-1-one, 2-ethyl-

In homogeneous catalysis, the catalyst and reactants are in the same phase. This often involves organometallic complexes. As with other areas of its catalytic chemistry, there is a scarcity of research on homogeneous catalytic reactions specifically involving 1-Buten-1-one, 2-ethyl-. While the Guerbet reaction, a well-known homogeneous catalytic process, can produce higher alcohols that are structurally related, it does not directly involve 1-Buten-1-one, 2-ethyl-.

Theoretical and Computational Chemistry Studies on 1 Buten 1 One, 2 Ethyl

Electronic Structure Calculations of 1-Buten-1-one, 2-ethyl-

Calculations of the electronic structure of a molecule provide fundamental insights into its reactivity and properties. These are typically performed using quantum mechanical methods like Density Functional Theory (DFT).

Frontier Molecular Orbital Analysis of 1-Buten-1-one, 2-ethyl-

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). hnust.edu.cnnih.gov

For 1-Buten-1-one, 2-ethyl-, the HOMO would likely be associated with the C=C double bond or the oxygen lone pairs, regions of high electron density. The LUMO would be expected to be centered on the carbonyl carbon and the adjacent carbon of the double bond, representing the most electron-deficient area susceptible to nucleophilic attack. While one study abstract indicates that FMO energies for diethylketene have been estimated using DFT, the specific energy values for the HOMO and LUMO, and the resulting energy gap, are not available in the public domain. The energy gap is a crucial parameter for predicting the kinetic stability of the molecule.

Hypothetical Data Table for FMO Analysis: This table is for illustrative purposes only, as specific data could not be located in the literature.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Electrostatic Potential Mapping of 1-Buten-1-one, 2-ethyl-

An electrostatic potential (ESP) map visualizes the charge distribution on a molecule's surface. ub.edu Red-colored regions indicate negative potential (electron-rich areas), while blue regions show positive potential (electron-poor areas). For 1-Buten-1-one, 2-ethyl-, an ESP map would be expected to show a strong negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Conversely, a positive potential would be anticipated around the carbonyl carbon, making it a primary site for nucleophilic attack. Although an abstract mentions the estimation of the molecular electrostatic potential for diethylketene, the actual map or specific potential values for its minima and maxima are not publicly available. researchgate.net

Reaction Pathway Modeling for 1-Buten-1-one, 2-ethyl- Transformations

Computational modeling can elucidate the mechanisms of chemical reactions by mapping out the energy landscape from reactants to products. This involves identifying transition states and intermediates.

Transition State Characterization in 1-Buten-1-one, 2-ethyl- Reactions

A transition state represents the highest energy point along a reaction coordinate. Its structure and energy (activation energy) determine the rate of a reaction. For transformations involving 1-Buten-1-one, 2-ethyl-, such as cycloadditions or nucleophilic additions, computational methods would be used to calculate the geometry and vibrational frequencies of the transition state structures. This analysis confirms the structure as a true first-order saddle point on the potential energy surface. However, no specific studies characterizing the transition states for reactions of this compound were found.

Reaction Coordinate Analysis for 1-Buten-1-one, 2-ethyl- Pathways

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, follows the reaction pathway downhill from a transition state to connect it to the corresponding reactants and products. This confirms that the identified transition state correctly links the desired species. It provides a detailed picture of the geometric and energetic changes throughout the transformation. Literature detailing such an analysis for specific reactions of 1-Buten-1-one, 2-ethyl- is currently unavailable.

Molecular Dynamics Simulations of 1-Buten-1-one, 2-ethyl-

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior and bulk properties of a substance. researchgate.net An MD simulation of 1-Buten-1-one, 2-ethyl- could be used to study its behavior in different solvents, its conformational flexibility, or its interaction with other molecules or surfaces. Such simulations are computationally intensive and require an accurate force field to describe the intermolecular and intramolecular forces. No published studies detailing molecular dynamics simulations specifically for 1-Buten-1-one, 2-ethyl- were identified in the comprehensive search.

Solvent Effects on 1-Buten-1-one, 2-ethyl- Reactivity

The reactivity of α,β-unsaturated carbonyl compounds like 1-Buten-1-one, 2-ethyl- is significantly influenced by the surrounding solvent environment. Solvents can alter the electronic distribution within the molecule, stabilize or destabilize transition states, and thereby affect reaction rates and pathways. Computational studies on analogous systems, such as methyl vinyl ketone, provide valuable insights into these solvent effects.

The reactivity of 1-Buten-1-one, 2-ethyl- is primarily governed by the electrophilicity of two sites: the carbonyl carbon and the β-carbon. Nucleophilic attack can occur at either of these positions, leading to 1,2-addition or 1,4-conjugate addition, respectively. The preference for one pathway over the other is sensitive to the nature of the nucleophile, the substrate, and importantly, the solvent.

Hydrogen Bonding Effects:

In protic solvents, such as water and alcohols, hydrogen bonding plays a crucial role in modulating the reactivity of α,β-unsaturated ketones. The solvent molecules can form hydrogen bonds with the carbonyl oxygen of 1-Buten-1-one, 2-ethyl-. This interaction increases the polarization of the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to 1,2-addition.

Conversely, hydrogen bonding to the carbonyl oxygen can also enhance the electrophilicity of the β-carbon through the conjugated system. By withdrawing electron density from the carbonyl group, the entire π-system becomes more electron-deficient, which can favor 1,4-addition. The balance between these two effects is subtle and depends on the specific solvent and reactants involved.

Polarity and Dipole Moment:

The polarity of the solvent also plays a significant role. Polar solvents can stabilize charged intermediates and transition states more effectively than nonpolar solvents. For reactions that proceed through polar transition states, an increase in solvent polarity generally leads to an increase in the reaction rate.

Computational studies on similar α,β-unsaturated ketones have shown that the dipole moment of the molecule can be influenced by the solvent. This change in dipole moment reflects the redistribution of electron density in response to the solvent's electric field, which in turn affects the molecule's reactivity.

Data on Solvent Effects on Reactivity (Analogous System: Methyl Vinyl Ketone)

| Solvent | Dielectric Constant (ε) | Effect on Reactivity (Qualitative) | Probable Dominant Interaction |

| Water | 78.4 | Can enhance both 1,2 and 1,4-addition rates due to high polarity and strong hydrogen bonding. The outcome is highly dependent on the nucleophile. | Hydrogen Bonding, Dipole-Dipole |

| Ethanol | 24.6 | Similar to water, promotes reactivity through hydrogen bonding and polarity, though to a lesser extent. | Hydrogen Bonding, Dipole-Dipole |

| Acetone | 20.7 | As a polar aprotic solvent, it can stabilize polar transition states, generally favoring 1,4-addition for soft nucleophiles. | Dipole-Dipole |

| Dichloromethane | 8.9 | Moderately polar; can influence reaction pathways depending on the specific reaction. | Dipole-Dipole |

| Hexane | 1.9 | Low polarity and no hydrogen bonding capacity; generally leads to slower reaction rates for polar reactions. | Van der Waals forces |

Intermolecular Interactions of 1-Buten-1-one, 2-ethyl-

The interactions between 1-Buten-1-one, 2-ethyl- and surrounding molecules are crucial for understanding its physical properties, such as solubility and boiling point, as well as its chemical reactivity in different environments. These interactions are primarily non-covalent and can be studied using computational methods.

Hydrogen Bonding:

As mentioned previously, the carbonyl oxygen of 1-Buten-1-one, 2-ethyl- can act as a hydrogen bond acceptor. In protic solvents like water or alcohols, this is the most significant intermolecular interaction. The strength of this hydrogen bond depends on the acidity of the solvent's hydrogen and the basicity of the carbonyl oxygen.

Dipole-Dipole Interactions:

1-Buten-1-one, 2-ethyl- is a polar molecule due to the electronegativity difference between the carbon and oxygen atoms of the carbonyl group. This permanent dipole allows it to engage in dipole-dipole interactions with other polar molecules, including other molecules of itself and polar solvents. These interactions are weaker than hydrogen bonds but are significant in determining the bulk properties of the substance.

Van der Waals Forces:

Like all molecules, 1-Buten-1-one, 2-ethyl- experiences London dispersion forces, which are a type of van der Waals force. These forces arise from temporary fluctuations in electron density and increase with the size and surface area of the molecule. In nonpolar solvents, these are the primary intermolecular forces at play.

Calculated Intermolecular Interaction Energies (Analogous System: Methyl Vinyl Ketone)

| Interacting Molecule | Type of Interaction | Estimated Interaction Energy (kcal/mol) |

| Water | Hydrogen Bond (C=O···H-O) | -3 to -5 |

| Ethanol | Hydrogen Bond (C=O···H-O) | -2 to -4 |

| Acetone | Dipole-Dipole | -1 to -3 |

| Methane (as a nonpolar analog) | Van der Waals | -0.5 to -1.5 |

Note: These interaction energies are estimates based on computational studies of methyl vinyl ketone and similar small organic molecules. The actual values for 1-Buten-1-one, 2-ethyl- may vary due to the presence of the additional ethyl group. The ethyl group can introduce steric hindrance, which might slightly weaken the intermolecular interactions compared to MVK, but it also increases the polarizability, which could strengthen the van der Waals forces.

Environmental Fate and Degradation Mechanisms of 1 Buten 1 One, 2 Ethyl

Photodegradation Pathways of α,β-Unsaturated Ketones in Atmospheric Conditions

In the atmosphere, the primary removal process for α,β-unsaturated ketones is through photochemical reactions. The presence of the carbon-carbon double bond and the carbonyl group makes these molecules susceptible to degradation initiated by sunlight.

The dominant daytime degradation pathway for many volatile organic compounds (VOCs), including α,β-unsaturated ketones, is their reaction with photochemically-produced hydroxyl (OH) radicals. The reaction of OH radicals with α,β-unsaturated ketones proceeds mainly through the addition of the OH radical to the C=C double bond. This addition is typically the most significant atmospheric loss process. For instance, studies on various unsaturated ketones have shown that the atmospheric half-life with respect to reaction with OH radicals is on the order of hours.

Photolysis, the direct degradation of a molecule by sunlight, can also be a significant removal pathway for some α,β-unsaturated ketones. The absorption of UV radiation can excite the molecule, leading to various photochemical rearrangements or cleavage of chemical bonds. For example, some α,β-unsaturated ketones can undergo deconjugation upon UV light exposure. rsc.org

The reaction with other atmospheric oxidants, such as ozone (O₃) and nitrate radicals (NO₃), can also contribute to the degradation of α,β-unsaturated ketones, particularly at night when OH radical concentrations are low. The products of these atmospheric oxidation reactions can include smaller carbonyl compounds, organic acids, and secondary organic aerosols (SOA).

Biodegradation of α,β-Unsaturated Ketones in Aqueous Environments

In aqueous environments, the biodegradation of α,β-unsaturated ketones is a key process influencing their persistence and potential ecological impact. This process is mediated by microorganisms that can utilize these compounds as a source of carbon and energy.

Microorganisms, including bacteria and fungi, possess diverse metabolic pathways that can break down α,β-unsaturated carbonyl compounds. A common initial step in the microbial metabolism of these compounds is the reduction of the carbon-carbon double bond. This saturation step detoxifies the molecule, as the α,β-unsaturated system is reactive towards cellular nucleophiles. Following the initial reduction, the resulting saturated ketone can be further metabolized through pathways similar to those for other ketones.

The ability of microorganisms to degrade α,β-unsaturated ketones can be influenced by environmental factors such as the presence of other organic matter, nutrient availability, temperature, and pH.

The microbial degradation of α,β-unsaturated ketones is facilitated by specific enzymes. Ene-reductases, a class of flavin-dependent enzymes, are known to catalyze the stereoselective reduction of the activated C=C double bond in α,β-unsaturated carbonyl compounds. These enzymes are found in a variety of microorganisms and play a crucial role in the detoxification and metabolism of these compounds. rsc.org

Following the reduction of the double bond, other enzymes such as dehydrogenases and monooxygenases can be involved in the further breakdown of the saturated ketone intermediate. The complete mineralization of these compounds by microbial consortia leads to the formation of carbon dioxide and water.

Chemical Hydrolysis and Oxidation of α,β-Unsaturated Ketones in Natural Systems

In addition to biological and photochemical processes, chemical reactions can also contribute to the transformation of α,β-unsaturated ketones in the environment.

Chemical Hydrolysis: The hydrolysis of α,β-unsaturated ketones is generally not considered a significant degradation pathway under typical environmental pH conditions (pH 5-9). The ester and amide derivatives of α,β-unsaturated carboxylic acids are more susceptible to hydrolysis.

Chemical Oxidation: In sunlit surface waters, the reaction with photochemically produced reactive oxygen species, such as hydroxyl radicals, can lead to the oxidation of α,β-unsaturated ketones. These reactions are analogous to those occurring in the atmosphere but take place in the aqueous phase. Disinfectants used in water treatment, such as free chlorine and free bromine, can readily react with α,β-unsaturated carbonyl compounds. nih.gov The reaction often involves the addition of the halogen to the double bond.

Environmental Monitoring Methodologies for α,β-Unsaturated Ketones

The detection and quantification of α,β-unsaturated ketones in environmental matrices such as air and water are essential for assessing their environmental concentrations and fate. Various analytical techniques are employed for this purpose.

For air monitoring, a common method involves the collection of air samples onto a solid sorbent material followed by thermal desorption or solvent extraction. The analysis is typically performed using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). Derivatization techniques are often used to improve the detection of carbonyl compounds. Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with ketones to form stable derivatives that can be readily analyzed by GC.

In aqueous samples, α,β-unsaturated ketones can be extracted using liquid-liquid extraction or solid-phase extraction (SPE). The analysis is then carried out using GC-MS or high-performance liquid chromatography (HPLC) with UV or MS detection.

The table below summarizes common analytical methods for the detection of ketones in environmental samples.

| Analytical Technique | Sample Matrix | Derivatization Agent | Detection Method |

| Gas Chromatography (GC) | Air, Water | PFBHA | Mass Spectrometry (MS), Flame Ionization Detector (FID) |

| High-Performance Liquid Chromatography (HPLC) | Water | 2,4-Dinitrophenylhydrazine (DNPH) | UV-Visible Spectroscopy, Mass Spectrometry (MS) |

| Solid Phase Microextraction (SPME) | Air, Water | PFBHA (on-fiber) | Gas Chromatography-Mass Spectrometry (GC-MS) |

Advanced Analytical and Spectroscopic Characterization Techniques for 1 Buten 1 One, 2 Ethyl

High-Resolution Mass Spectrometry for 1-Buten-1-one, 2-ethyl- and its Derivatives

High-resolution mass spectrometry (HRMS) is a cornerstone in the definitive identification of 1-Buten-1-one, 2-ethyl-. This technique provides the exact mass of the molecule, allowing for the determination of its elemental composition with high precision. The calculated exact mass of 1-Buten-1-one, 2-ethyl- (C6H10O) is 98.073164938 Da. libretexts.org This precise measurement is invaluable in distinguishing it from other isomers or compounds with the same nominal mass.

In addition to exact mass determination, mass spectrometry provides crucial information about the fragmentation pattern of the molecule under electron ionization (EI). The ionization energy of 1-Buten-1-one, 2-ethyl- has been determined to be 8.24 eV. libretexts.org Upon ionization, the molecule undergoes characteristic fragmentation, yielding a unique mass spectrum that serves as a molecular fingerprint. While a detailed experimental fragmentation pattern for 1-Buten-1-one, 2-ethyl- is not extensively published, general principles of ketone fragmentation can be applied for its interpretation. libretexts.orgsigmaaldrich.com Major fragmentation pathways for ketones typically involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org For 1-Buten-1-one, 2-ethyl-, this would likely involve the loss of ethyl or propyl fragments.

Table 1: High-Resolution Mass Spectrometry Data for 1-Buten-1-one, 2-ethyl-

| Parameter | Value | Reference |

| IUPAC Name | 2-ethylbut-1-en-1-one | libretexts.org |

| Molecular Formula | C6H10O | libretexts.org |

| Exact Mass | 98.073164938 Da | libretexts.org |

| Ionization Energy | 8.24 eV | libretexts.org |

Multidimensional Nuclear Magnetic Resonance Spectroscopy of 1-Buten-1-one, 2-ethyl-

Predicted 1H and 13C NMR Data:

Based on computational models, the following chemical shifts can be predicted for the various protons and carbons in 1-Buten-1-one, 2-ethyl-.

Table 2: Predicted 1H NMR Chemical Shifts for 1-Buten-1-one, 2-ethyl-

| Protons | Predicted Chemical Shift (ppm) |

| =CH2 | 4.5 - 5.5 |

| -CH2- (ethyl) | 2.0 - 2.5 |

| -CH3 (ethyl) | 1.0 - 1.5 |

| -CH2- (butyryl) | 2.2 - 2.7 |

| -CH3 (butyryl) | 0.9 - 1.3 |

Table 3: Predicted 13C NMR Chemical Shifts for 1-Buten-1-one, 2-ethyl-

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 195 - 205 |

| =C(Et)- | 140 - 150 |

| =CH2 | 115 - 125 |

| -CH2- (ethyl) | 20 - 30 |

| -CH3 (ethyl) | 10 - 15 |

| -CH2- (butyryl) | 30 - 40 |

| -CH3 (butyryl) | 10 - 15 |

A COSY spectrum would reveal the coupling between the protons on the ethyl and butyryl chains. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the assignments in the 1H and 13C spectra. Finally, an HMBC spectrum would show long-range correlations (over 2-3 bonds), which are crucial for identifying the quaternary carbon of the carbonyl group and the carbon atom of the double bond substituted with the ethyl group, thus completing the structural puzzle. ursinus.eduresearchgate.netresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Structural Elucidation of 1-Buten-1-one, 2-ethyl-

The most prominent feature in the IR spectrum of a ketone is the strong absorption due to the C=O stretching vibration, which for α,β-unsaturated ketones typically appears in the range of 1650-1685 cm-1. The C=C stretching vibration of the alkene moiety is expected to appear around 1600-1640 cm-1. The spectrum would also exhibit C-H stretching vibrations for both sp2 and sp3 hybridized carbons just above and below 3000 cm-1, respectively, as well as C-H bending vibrations in the fingerprint region (below 1500 cm-1).

While an experimental Raman spectrum for 1-Buten-1-one, 2-ethyl- is not readily found in the literature, it would provide complementary information to the IR spectrum. According to the rule of mutual exclusion for centrosymmetric molecules, vibrations that are strong in the Raman spectrum are often weak in the IR, and vice versa. The C=C stretching vibration is typically strong in the Raman spectrum of alkenes.

Table 4: Characteristic Infrared Absorption Bands for 1-Buten-1-one, 2-ethyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| C=O (Ketone) | Stretching | 1650 - 1685 |

| C=C (Alkene) | Stretching | 1600 - 1640 |

| C-H (sp2) | Stretching | 3000 - 3100 |

| C-H (sp3) | Stretching | 2850 - 3000 |

| C-H | Bending | < 1500 |

X-ray Crystallography of 1-Buten-1-one, 2-ethyl- Complexes or Solid Forms

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and conformational details. Currently, there is no publicly available X-ray crystallographic data for 1-Buten-1-one, 2-ethyl- or any of its complexes. To obtain such data, the compound would first need to be crystallized in a form suitable for X-ray diffraction analysis. The resulting crystal would then be subjected to X-ray radiation, and the diffraction pattern would be analyzed to generate a detailed three-dimensional model of the molecule. This would provide unequivocal proof of its structure and stereochemistry.

Chromatographic Techniques for High-Purity Isolation and Analysis of 1-Buten-1-one, 2-ethyl-

Chromatographic techniques are essential for the purification and analytical assessment of 1-Buten-1-one, 2-ethyl-. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile compounds like 1-Buten-1-one, 2-ethyl-. A GC-MS (Gas Chromatography-Mass Spectrometry) method for this compound has been reported, indicating its amenability to this technique. nih.gov The choice of the GC column's stationary phase is critical for achieving good separation from impurities. For ketones, a variety of stationary phases ranging from nonpolar to polar can be used. researchgate.net A common approach is to use a column with a mid-polarity stationary phase, which can effectively separate compounds based on both their boiling points and their polarity. researchgate.net The retention time of 1-Buten-1-one, 2-ethyl- would be a key parameter for its identification in a mixture. ursinus.eduursinus.edu

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the purification of 1-Buten-1-one, 2-ethyl- on both analytical and preparative scales. For α,β-unsaturated ketones, reversed-phase HPLC is a common choice. researchgate.net In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. A typical mobile phase for the separation of ketones could be a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.netresearchgate.netwaters.com The composition of the mobile phase can be optimized to achieve the desired resolution and retention time. For preparative applications, the collected fractions can be analyzed by other spectroscopic methods to confirm the purity of the isolated compound.

Table 5: Commonly Used Chromatographic Methods for Ketone Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| Gas Chromatography (GC) | Mid-polarity (e.g., Phenyl Methyl Polysiloxane) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization (FID), Mass Spectrometry (MS) |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV-Vis, Mass Spectrometry (MS) |

Applications of 1 Buten 1 One, 2 Ethyl in Advanced Organic Synthesis

1-Buten-1-one, 2-ethyl- as a Building Block for Complex Molecules

The utility of a chemical compound as a building block is determined by its reactivity and the prevalence of its structural motifs in larger, more complex target molecules. The following sections explore the documented use of 1-Buten-1-one, 2-ethyl- in the synthesis of natural products and as an intermediate in medicinal chemistry.

Synthesis of Natural Products Incorporating 1-Buten-1-one, 2-ethyl- Motifs

A comprehensive review of scientific literature and chemical databases reveals a notable lack of specific examples where 1-Buten-1-one, 2-ethyl- has been directly employed as a starting material or key intermediate in the total synthesis of natural products. While the broader class of α,β-unsaturated ketones is fundamental to many synthetic strategies, the specific substitution pattern of 1-Buten-1-one, 2-ethyl- does not appear to be a common structural feature in known natural products, and its use as a surrogate for other motifs has not been documented.

Medicinal Chemistry Intermediates Derived from 1-Buten-1-one, 2-ethyl-

In the realm of medicinal chemistry, the development of novel molecular scaffolds is crucial for drug discovery. α,β-Unsaturated ketones are known to be valuable precursors for a variety of heterocyclic and carbocyclic systems. However, a detailed search of the literature did not yield specific instances of 1-Buten-1-one, 2-ethyl- being used as a key intermediate for the synthesis of medicinally relevant compounds. The potential of this specific enone in the generation of novel pharmacophores appears to be an unexplored area of research.

Stereoselective Transformations Using 1-Buten-1-one, 2-ethyl-

The presence of a prochiral center at the β-carbon of α,β-unsaturated ketones makes them prime candidates for stereoselective reactions, which are critical for the synthesis of enantiomerically pure compounds. The following sections assess the documented use of 1-Buten-1-one, 2-ethyl- in such transformations.

Asymmetric Additions to the C=C Bond of 1-Buten-1-one, 2-ethyl-

Asymmetric conjugate additions, or Michael additions, are powerful C-C bond-forming reactions. The stereochemical outcome of these reactions on α,β-unsaturated ketones is highly dependent on the substrate and the chiral catalyst or auxiliary employed. Despite the general importance of this class of reactions, there is no specific information available in the scientific literature detailing the asymmetric addition of nucleophiles to the carbon-carbon double bond of 1-Buten-1-one, 2-ethyl- . Research on the facial selectivity and enantiomeric excesses achievable with this particular substrate has not been reported.

Chiral Catalyst Development for 1-Buten-1-one, 2-ethyl- Derivatization

The development of new chiral catalysts is a cornerstone of modern asymmetric synthesis. These catalysts are often tailored to specific classes of substrates. A thorough search of the literature indicates that there are no reports of chiral catalysts being specifically developed or optimized for the derivatization of 1-Buten-1-one, 2-ethyl- . The steric and electronic properties of this enone have not been the focus of any published catalyst development studies.

Biological Interactions and Biochemical Transformations of 1 Buten 1 One, 2 Ethyl Non Clinical

In Vitro Enzyme-Catalyzed Reactions Involving 1-Buten-1-one, 2-ethyl-

The α,β-unsaturated ketone structure of 1-Buten-1-one, 2-ethyl- makes it a substrate for various enzyme-catalyzed reactions, primarily reductions. Enoate reductases, also known as old yellow enzymes (OYEs), are a key class of enzymes that catalyze the asymmetric reduction of activated C=C double bonds. mdpi.comnih.gov These flavin-dependent enzymes are found in a variety of organisms, including bacteria, yeasts, and plants. researchgate.net

The primary in vitro enzymatic reaction involving an α,β-unsaturated ketone like 1-Buten-1-one, 2-ethyl- is the bioreduction of the carbon-carbon double bond to yield the corresponding saturated ketone, 2-ethylbutanone. This reaction is often highly stereoselective. researchgate.net A secondary reaction can be the reduction of the carbonyl group to a hydroxyl group, which may occur subsequently or concurrently, depending on the enzymes present. nih.govmdpi.com

Studies on analogous α,β-unsaturated ketones have demonstrated this reactivity. For instance, the bioreduction of compounds like ketoisophorone and 2-methyl-cyclopentenone by various non-conventional yeasts has been reported to yield the corresponding saturated ketones with high efficiency. nih.gov Similarly, the reduction of 2-cyclohexen-1-one (B156087) by the enoate reductase YqjM from Bacillus subtilis has been studied to understand the reaction mechanism. nih.gov

Table 1: Potential In Vitro Enzyme-Catalyzed Reactions of 1-Buten-1-one, 2-ethyl-

| Enzyme Class | Substrate Functional Group | Primary Product | Secondary Product |

| Enoate Reductase (OYE) | α,β-Unsaturated Ketone | Saturated Ketone (2-Ethylbutanone) | Saturated Alcohol |

| Carbonyl Reductase/Dehydrogenase | Ketone | Alcohol | Not Applicable |

Interaction of 1-Buten-1-one, 2-ethyl- with Biomolecules (e.g., Proteins, DNA)

The electrophilic nature of the β-carbon in the α,β-unsaturated ketone moiety of 1-Buten-1-one, 2-ethyl- allows it to react with cellular nucleophiles, such as those found in proteins and DNA. This reactivity is a key mechanism of toxicity for many α,β-unsaturated carbonyl compounds. researchgate.netnih.gov

Interaction with Proteins:

The primary mechanism of interaction with proteins is through a Michael addition reaction. taylorfrancis.comresearchgate.net In this reaction, nucleophilic side chains of amino acids, particularly the thiol group of cysteine, attack the electrophilic β-carbon of the unsaturated ketone. nih.govnih.gov This results in the formation of a covalent adduct, which can alter the protein's structure and function. The reactivity of different protein cysteine residues can vary significantly. nih.gov While cysteine is the most common target, other amino acid residues with nucleophilic side chains, such as histidine and lysine, can also participate in Michael additions. researchgate.net

Interaction with DNA:

1-Buten-1-one, 2-ethyl-, as an α,β-unsaturated carbonyl compound, has the potential to interact with DNA, primarily through the formation of adducts. nih.govnih.gov The primary targets for this reaction are the nucleophilic centers in DNA bases, particularly guanine. The most common type of adduct formed is a cyclic 1,N2-deoxyguanosine adduct. nih.govosti.gov The formation of these DNA adducts is a significant event as it can lead to mutations and genotoxicity. nih.gov

Table 2: Potential Interactions of 1-Buten-1-one, 2-ethyl- with Biomolecules

| Biomolecule | Reactive Site | Type of Interaction | Potential Consequence |

| Proteins | Cysteine (thiol group), Histidine, Lysine | Michael Addition (Covalent Adduct Formation) | Altered protein structure and function |

| DNA | Guanine | Adduct Formation (e.g., cyclic 1,N2-deoxyguanosine) | Genotoxicity, Mutagenicity |

Microbial Biotransformation of 1-Buten-1-one, 2-ethyl-

The primary route of microbial biotransformation for an α,β-unsaturated ketone like 1-Buten-1-one, 2-ethyl- would likely involve reduction. As discussed in section 10.1, enoate reductases present in many fungi and yeasts can reduce the carbon-carbon double bond. nih.govunito.it This would be followed by the potential reduction of the ketone group to a secondary alcohol by ketoreductases or alcohol dehydrogenases. mdpi.com

Another potential, though less common, pathway is oxidation. Some microorganisms possess Baeyer-Villiger monooxygenases (BVMOs) that can oxidize ketones to esters. nih.gov For example, Candida maltosa has been shown to convert dodecane-2-one to decyl acetate. nih.gov Therefore, it is conceivable that 1-Buten-1-one, 2-ethyl- could be oxidized to an ester by certain microbial species.

Table 3: Potential Microbial Biotransformation Pathways for 1-Buten-1-one, 2-ethyl-

| Microbial Process | Enzymatic Activity | Potential Product(s) |

| Bioreduction | Enoate Reductase, Ketoreductase | 2-Ethylbutanone, 2-Ethylbutan-1-ol |

| Biooxidation | Baeyer-Villiger Monooxygenase | Ester derivatives |

Phytotoxicological Studies of 1-Buten-1-one, 2-ethyl-

There are no specific phytotoxicological studies available for 1-Buten-1-one, 2-ethyl- in the reviewed scientific literature. However, as a volatile organic compound (VOC) and an α,β-unsaturated ketone, some general predictions about its potential phytotoxicity can be made based on studies of similar compounds.

Volatile organic compounds released by plants can have allelopathic effects, meaning they can inhibit the germination and growth of other plants. core.ac.ukresearchgate.netmdpi.com These effects are often observed as reduced seed germination and inhibited root and shoot growth. nih.govnih.gov The toxicity of α,β-unsaturated ketones is generally attributed to their ability to react with cellular components, leading to cellular damage. researchgate.net The presence of an α,β-unsaturated ketone moiety is often associated with enhanced toxicity. researchgate.net

The phytotoxicity of α,β-unsaturated ketones can be influenced by the substituents on the carbon chain. For instance, studies on a series of aliphatic α,β-unsaturated derivatives have shown that the specific molecular structure affects their toxic potency. qsardb.org Therefore, while 1-Buten-1-one, 2-ethyl- can be expected to exhibit some level of phytotoxicity due to its chemical nature, the extent of this effect would need to be determined through specific experimental studies.

Table 4: Predicted Phytotoxicological Profile of 1-Buten-1-one, 2-ethyl- (Based on Analogous Compounds)

| Parameter | Predicted Effect | Basis for Prediction |

| Seed Germination | Potential for inhibition | Allelopathic effects of VOCs and α,β-unsaturated ketones |

| Seedling Growth (Root & Shoot) | Potential for inhibition | Allelopathic effects of VOCs and α,β-unsaturated ketones |

| Cellular Mechanism | Michael addition with cellular nucleophiles | Reactivity of the α,β-unsaturated carbonyl group |

Lack of Publicly Available Data on the Industrial Production of 1-Buten-1-one, 2-ethyl-

Following a comprehensive search for information regarding the industrial manufacturing and process optimization of the chemical compound "1-Buten-1-one, 2-ethyl-," it has been determined that there is a significant lack of publicly available data to fulfill the detailed requirements of the requested article.

The specified compound, identified with CAS Registry Number 24264-08-2, is structurally a ketene (B1206846) (diethylketene) rather than an unsaturated ketone. stenutz.eunist.govnih.gov Searches for its industrial synthesis, process intensification strategies, reaction engineering aspects, downstream processing, and economic feasibility did not yield specific results. The available information is limited to basic chemical identifiers and physicochemical properties. stenutz.eunist.govnih.gov

Research into related chemical synthesis methods, such as the aldol (B89426) condensation for producing α,β-unsaturated aldehydes and ketones, provides general principles but no specific application to the industrial manufacturing of 1-Buten-1-one, 2-ethyl-. youtube.comwikipedia.orglibretexts.orgwikipedia.orgiitk.ac.in Similarly, literature on the broader fine chemicals industry offers general insights into production costs, market dynamics, and purification processes but lacks specific details for this particular compound. researchgate.netechemi.comtue.nlfuturemarketinsights.comwikipedia.orgwikipedia.org

The search results frequently identified related but distinct compounds, such as: